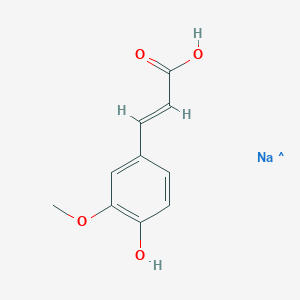
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, also known as sodium ferulate, is a derivative of ferulic acid. It is a phenolic compound commonly found in plant cell walls, particularly in grains like rice, wheat, and oats. This compound is known for its antioxidant properties and has been widely studied for its potential health benefits and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Ferulic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl ferulate.
Neutralization: Methyl ferulate is then neutralized with sodium hydroxide to produce the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of ferulic acid: from plant sources.
Esterification: of ferulic acid to form methyl ferulate.
Neutralization: with sodium hydroxide to obtain the monosodium salt.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroferulic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroferulic acid.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including:
Inhibition of reactive oxygen species (ROS): Reduces the levels of ROS in cells, thereby protecting against oxidative damage.
Modulation of signaling pathways: Influences pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
相似化合物的比较
Similar Compounds
Ferulic acid: The parent compound, known for its antioxidant properties.
Cinnamic acid: A related compound with similar chemical structure but different biological activities.
Dihydroferulic acid: A reduced form of ferulic acid with distinct properties.
Uniqueness
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt is unique due to its enhanced solubility in water compared to ferulic acid, making it more suitable for certain applications, particularly in aqueous formulations.
属性
分子式 |
C10H10NaO4 |
|---|---|
分子量 |
217.17 g/mol |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/b5-3+; |
InChI 键 |
IGBQJDVZTNTMJL-WGCWOXMQSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na] |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



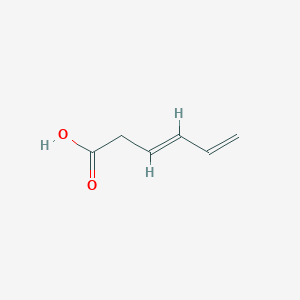
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)


![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
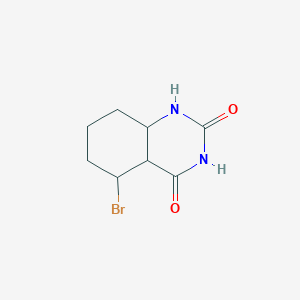
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride](/img/structure/B12357843.png)
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
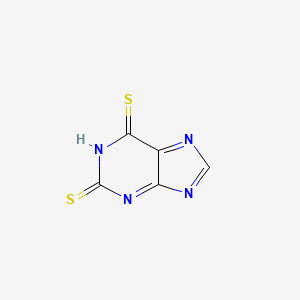
![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
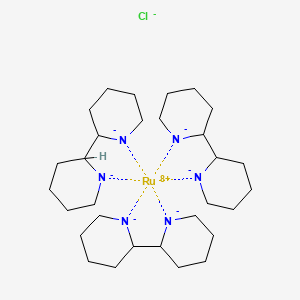
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
